Clometocillin

Antimicrobial Resistance Streptococcus pneumoniae Beta-Lactam MIC

Clometocillin (clometacillin, Rixapen) is a semi-synthetic penicillin derivative of benzylpenicillin (penicillin G) in which the phenylacetyl side-chain is replaced by a (3,4-dichlorophenyl)(methoxy)acetyl group. It belongs to the beta-lactamase-sensitive penicillin subclass (ATC J01CE07) and exists as a mixture of epimers at the methoxy-bearing carbon.

Molecular Formula C17H18Cl2N2O5S
Molecular Weight 433.3 g/mol
CAS No. 1926-49-4
Cat. No. B1669220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClometocillin
CAS1926-49-4
Synonymsclometacillin
clometacillin, (2S-(2alpha,5alpha,6beta(R*)))-isomer
clometacillin, (2S-(2alpha,5alpha,6beta(S*)))-isomer
clometacillin, monopotassium salt, (2S-(2alpha,5alpha,6beta))-isomer
clometacillin, monosodium salt, (2S-(2alpha,5alpha,6beta))-isome
Molecular FormulaC17H18Cl2N2O5S
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)Cl)Cl)OC)C(=O)O)C
InChIInChI=1S/C17H18Cl2N2O5S/c1-17(2)12(16(24)25)21-14(23)10(15(21)27-17)20-13(22)11(26-3)7-4-5-8(18)9(19)6-7/h4-6,10-12,15H,1-3H3,(H,20,22)(H,24,25)/t10-,11?,12+,15-/m1/s1
InChIKeyJKXQBIZCQJLVOS-GSNLGQFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clometocillin (CAS 1926-49-4): A Semi-Synthetic Penicillin with Differentiated Anti-Pneumococcal Activity


Clometocillin (clometacillin, Rixapen) is a semi-synthetic penicillin derivative of benzylpenicillin (penicillin G) in which the phenylacetyl side-chain is replaced by a (3,4-dichlorophenyl)(methoxy)acetyl group [1]. It belongs to the beta-lactamase-sensitive penicillin subclass (ATC J01CE07) and exists as a mixture of epimers at the methoxy-bearing carbon [2]. Originally developed for oral administration, clometocillin has been historically investigated for its antibacterial activity, particularly against Streptococcus pneumoniae, including penicillin-intermediate (pen-I) and penicillin-resistant (pen-R) strains [3]. Its molecular formula is C₁₇H₁₈Cl₂N₂O₅S, with a molecular weight of 433.31 g/mol [4].

Why In-Class Penicillins Cannot Be Substituted for Clometocillin in Specialized Protocols


Clometocillin possesses a unique combination of pharmacodynamic and pharmacokinetic properties that distinguish it from other penicillins, making generic substitution inappropriate for certain research and historical clinical applications. While it shares the beta-lactam mechanism of action with penicillin G, ampicillin, and amoxicillin, clometocillin has demonstrated differentiated in vitro and in vivo activity against penicillin-resistant pneumococci [1]. Additionally, its superior circulation time after oral or parenteral administration provides a pharmacokinetic advantage over comparator penicillins [2]. The compound's distinct low-epileptogenic profile, documented in direct cortical application studies, further precludes the assumption that other penicillins would exhibit the same safety margin in neurological-sensitive contexts [3].

Quantitative Evidence of Clometocillin's Differentiation Against Comparator Compounds


Clometocillin Exhibits the Highest Anti-Pneumococcal Potency Among Penicillins Against Penicillin-Resistant Strains In Vitro

In a head-to-head agar dilution study of 21 beta-lactam antibiotics against 428 clinical pneumococcal isolates (283 pen-S, 122 pen-I, 23 pen-R), clometocillin was identified as the most active penicillin against penicillin-intermediate (pen-I) and penicillin-resistant (pen-R) Streptococcus pneumoniae. While all beta-lactam MICs increased with rising penicillin MICs, clometocillin maintained superior relative potency compared to penicillin G, ampicillin, amoxicillin, and piperacillin, as well as multiple oral cephalosporins [1]. The comparator oral cephalosporins, except cefuroxime and cefpodoxime, were uniformly less active than penicillin itself and none were considered satisfactory against pen-I or pen-R strains [1].

Antimicrobial Resistance Streptococcus pneumoniae Beta-Lactam MIC

Superior In Vivo Chemotherapeutic Efficacy of Clometocillin in Murine Pneumococcal Septicemia Compared to Other Penicillins

In a comparative study of semi-synthetic penicillins using a mouse model of pneumococcal septicemia, clometocillin (designated klomethacillin) demonstrated superior chemotherapeutic effect over other tested penicillins when administered by either the subcutaneous or intragastric route [1]. In contrast, ampicillin was superior in the treatment of experimental streptococcal infection in the same study, highlighting pathogen-specific efficacy differentiation within the penicillin class [1].

In Vivo Efficacy Pneumococcal Infection Murine Septicemia

Extended Systemic Circulation Time of Clometocillin Relative to Comparator Penicillins Following Multiple Routes of Administration

A pharmacokinetic study comparing the distribution of clometocillin with other penicillins in mice, rats, and rabbits found that clometocillin was superior to all comparator penicillins with respect to circulation time in the blood following intravenous, intramuscular, or intrastomach administration [1]. This prolonged systemic exposure is a structural consequence of the (3,4-dichlorophenyl)(methoxy)acetyl side-chain modification that differentiates clometocillin from benzylpenicillin and other semi-synthetic penicillins.

Pharmacokinetics Circulation Half-Life Oral Bioavailability

Clometocillin (Rixapen L) Demonstrates Absence of Epileptogenic Activity While Retaining High Antibacterial Efficacy, in Contrast to Many Other Penicillins

In an experimental study directly applying 58 penicillin derivatives to the motor cortex of rabbits, clometocillin (as Rixapen L) was one of only four penicillin compounds that exhibited high antibiotic activity with absolutely no detectable epileptogenic activity, measured by electroencephalography up to 6 hours post-application [1]. By contrast, the sodium and potassium salts of penicillin were described as highly epileptogenic, and many other derivatives showed moderate to high epileptogenic potential [1]. This uncoupling of antibacterial efficacy from neuroexcitatory side effects represents a differentiation dimension that is not uniform across the penicillin class.

Neurotoxicity Epileptogenicity Penicillin Safety Profile

Priority Research and Industrial Scenarios Where Clometocillin's Differentiation Delivers Decisive Value


In Vitro Screening Panels for Anti-Pneumococcal Drug Discovery Targeting Penicillin-Resistant Strains

Given its documented top-rank in vitro potency against penicillin-intermediate and penicillin-resistant S. pneumoniae [1], clometocillin should be included as a reference standard in antimicrobial susceptibility testing panels and drug discovery screening cascades aimed at identifying novel agents with activity against resistant pneumococci. Its differentiated activity profile relative to penicillin G and ampicillin allows benchmarking of new chemical entities against the most active penicillin-class comparator available.

Oral Efficacy Models of Pneumonia and Septicemia in Rodents

The superior chemotherapeutic efficacy of clometocillin in murine pneumococcal septicemia following both subcutaneous and intragastric administration [2] positions it as a positive control compound for pharmacokinetic-pharmacodynamic (PK/PD) studies of oral anti-pneumococcal agents. Its prolonged circulation time [3] is particularly relevant for protocols assessing time-above-MIC (T>MIC) pharmacodynamic indices.

Neuropharmacology Studies Investigating Antibiotic-Associated Seizure Liability

The documented absence of epileptogenic activity for clometocillin (Rixapen L) in direct cortical application models [4], despite retaining high antibacterial potency, makes it a valuable comparator compound for mechanistic studies of beta-lactam neurotoxicity. Selection of clometocillin as a negative control in seizure-liability panels for novel antibiotics is supported by its distinct neuro-safety profile within the penicillin class.

Analytical Method Development for Penicillin Epimer Separation and Quality Control

Clometocillin's existence as a mixture of side-chain diastereoisomers, and the availability of validated HPLC methods for its epimer separation [5], supports its use as a model compound in the development and validation of chiral separation methods for semi-synthetic penicillins. Quality control laboratories can leverage this well-characterized epimeric profile for system suitability testing.

Quote Request

Request a Quote for Clometocillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.